![molecular formula C19H14F2N6OS B2891474 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 863457-68-5](/img/structure/B2891474.png)

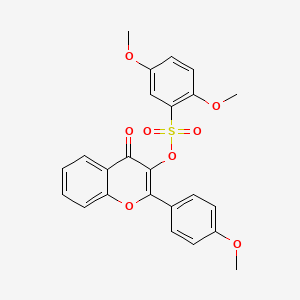

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . A common method involves a three-step reaction sequence . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been analyzed using quantitative structure–activity relationship (QSAR) studies . These studies are based on descriptors selected from a pool of descriptors, and four QSAR models were established .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied . The process involves a one-pot, three-step cascade process engaging five reactive centers .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using QSAR models . These models are based on descriptors selected from a pool of descriptors .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutically Active Compounds

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as the compound , are valuable for their potential as pharmaceutically active compounds. They can be synthesized through a process that may lead to the development of new medications .

Antiproliferative Activities

These derivatives have been tested for antiproliferative activities against various human cancer cell lines. This suggests that they could be used in cancer research, particularly in the development of treatments for gynecological cancers .

Privileged Scaffold Derivatives

The compound’s structure includes a privileged scaffold, which is a substructure found in a significant percentage of known drugs. This makes it an excellent candidate for the creation of molecular libraries that can serve as leads in medicinal chemistry .

Development of LSD1 Inhibitors

Docking studies have indicated that derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold could be used as templates for designing new LSD1 inhibitors. LSD1 is a target for cancer therapy, and inhibitors can play a crucial role in the treatment of various cancers .

Anti-Gastric Cancer Effects

Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effects of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. This indicates potential applications in the development of treatments for gastric cancer .

Mecanismo De Acción

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to have anti-proliferative effects, suggesting potential targets could be proteins involved in cell proliferation .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure-activity relationship (sar) studies of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives, it can be inferred that the compound might interact with its targets through key descriptors identified in these studies .

Biochemical Pathways

Given the anti-proliferative effects of similar compounds, it is plausible that the compound could affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Based on the anti-proliferative effects observed for similar compounds, it can be inferred that this compound might induce cell cycle arrest and apoptosis in cancer cells .

Direcciones Futuras

The future directions for research on [1,2,3]triazolo[4,5-d]pyrimidine derivatives include further investigation of their roles in cancer therapy . There is a need for the discovery of highly potent and selective USP28 inhibitors with new chemotypes for pathologically investigating the roles of deubiquitinase .

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6OS/c20-13-6-4-12(5-7-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-3-1-2-14(21)8-15/h1-8,11H,9-10H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFJKULRQRAYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)

![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)

![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)

![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)

![11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2891411.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891412.png)